molecular formula C9H5N B1338395 2-Ethynylbenzonitrile CAS No. 40888-26-4

2-Ethynylbenzonitrile

Cat. No.: B1338395
CAS No.: 40888-26-4
M. Wt: 127.14 g/mol
InChI Key: LZSDQLUEGYXDCW-UHFFFAOYSA-N
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Description

2-Ethynylbenzonitrile is an organic compound with the molecular formula C9H5N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the acetylene to the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ethynyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-Ethynylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethynylbenzonitrile involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Benzonitrile: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylbenzonitrile: Similar structure but with the ethynyl group in the para position, leading to different reactivity and applications.

    2-Ethynylaniline: Contains an amino group instead of a nitrile group, resulting in different chemical properties and uses.

Uniqueness: 2-Ethynylbenzonitrile is unique due to the presence of both the ethynyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-ethynylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDQLUEGYXDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455664
Record name 2-ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40888-26-4
Record name 2-ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, 2-ethynylbenzonitrile (a3) may be prepared according to the procedures set forth in M. J. Wu et al. (1999), Organic Letters, 1 (5):767-768, which is incorporated herein by reference in its entirety. Specifically, palladium-catalyzed coupling reaction of trimethylsilylacetylene with 1,2-diiodobenzene produced 2-(2-trimethylsilylethynyl)iodobenzene in 58% yield; 2-(2-trimethylsilylethynyl)iodobenzene was then coupled with Zn(CN)2 using palladium(0) as a catalyst to give 2-(2-trimethylsilylethynyl)benzonitrile in 45% yield; and finally, 2-(2-trimethylsilylethynyl)benzonitrile was treated with tetrabutylammonium fluoride to give 2-ethynylbenzonitrile (a3) in 97% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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